1-Boc-L-prolyl-L-alanine
Overview
Description
1-Boc-L-prolyl-L-alanine is a synthetic compound that belongs to the class of Boc-protected amino acids. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to the amino group of L-proline, which is further linked to L-alanine. This compound is widely used in peptide synthesis and serves as a building block for various biochemical applications .
Preparation Methods
The synthesis of 1-Boc-L-prolyl-L-alanine typically involves the protection of the amino group of L-proline with a Boc group, followed by coupling with L-alanine. The reaction is usually carried out under anhydrous conditions using a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC). The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
1-Boc-L-prolyl-L-alanine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
The major products formed from these reactions include deprotected amino acids, extended peptide chains, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
1-Boc-L-prolyl-L-alanine has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of enzyme inhibitors and other therapeutic agents.
Biochemical Studies: It serves as a model compound in studies of protein folding and structure.
Industrial Applications: The compound is used in the production of various biochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Boc-L-prolyl-L-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide chain is synthesized, the Boc group can be removed to yield the free amine, which can then participate in further biochemical processes .
Comparison with Similar Compounds
1-Boc-L-prolyl-L-alanine is unique due to its specific structure and the presence of both L-proline and L-alanine. Similar compounds include:
1-Boc-L-proline: Lacks the alanine moiety and is used primarily for the synthesis of proline-containing peptides.
1-Boc-L-alanine: Lacks the proline moiety and is used for the synthesis of alanine-containing peptides.
L-azetidine-2-carboxylic acid: A proline analogue with different biochemical properties and applications.
These compounds share some similarities in their use in peptide synthesis but differ in their specific applications and biochemical properties .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-8(11(17)18)14-10(16)9-6-5-7-15(9)12(19)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,16)(H,17,18)/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRRXYLLNDVBCL-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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